molecular formula C16H20BrN3O3S B4007686 4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B4007686
M. Wt: 414.3 g/mol
InChI Key: GSVUQYOXIHJHFE-UHFFFAOYSA-N
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Description

The compound belongs to the class of tetrahydropyrimidine derivatives, a group known for diverse biological activities and potential in pharmaceutical applications. Tetrahydropyrimidines are of interest in medicinal chemistry due to their structural similarity to several biomolecules.

Synthesis Analysis

Synthesis of tetrahydropyrimidine derivatives often involves multicomponent reactions, including cyclocondensation of aldehydes, β-keto esters, and urea or thiourea. A related synthesis approach is seen in the work by Akbari et al. (2008), where N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives were synthesized through a reaction involving thiourea and different aromatic aldehydes (Akbari et al., 2008).

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure and Hirshfeld surface analysis of a closely related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been determined, highlighting the importance of hydrogen bonding in stabilizing the crystal structure (Prabhuswamy et al., 2016).

Scientific Research Applications

Synthesis and Potential Biological Activities

  • Research has been conducted on the synthesis of novel heterocyclic compounds derived from similar structures, exploring their potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and displayed significant analgesic and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antiviral Activities

  • Analogues of pyrimidine thioglycosides have been synthesized and evaluated for their antiviral properties against SARS-COV-2 and Avian Influenza H5N1 viruses. Some compounds exhibited interesting antiviral activity, highlighting the potential of structurally similar compounds in antiviral research (M. Abu-Zaied, G. Elgemeie, N. Mahmoud, 2021).

Antimicrobial Applications

Spectroscopic, Thermal, and Dielectric Studies

  • Studies on related compounds have also included spectroscopic, thermal, and dielectric analyses to understand their physical and chemical properties better. Such studies provide insights into the stability, decomposition, and potential applications of these compounds in various fields (P. M. Vyas, A. M. Pansuriya, Y. Naliapara, M. Joshi, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyrimidine derivatives are found in many pharmaceuticals and could interact with biological systems in a variety of ways .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential uses .

properties

IUPAC Name

4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O3S/c1-8-13(15(21)20(2)3)14(19-16(24)18-8)9-6-10(17)12(23-5)7-11(9)22-4/h6-7,14H,1-5H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVUQYOXIHJHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)Br)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 3
4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 4
4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 5
4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(5-bromo-2,4-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

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